Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate
Description
Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate (CAS: 1192660-36-8) is a fluorinated aromatic compound with the molecular formula C₉H₉F₂NO₂ and a molecular weight of 201.17 g/mol . It features a methyl ester group, a methylamino substituent, and a 2,5-difluorophenyl ring. This compound is notable for its role as an intermediate in synthesizing prodrugs such as isavuconazonium chloride (CAS: 497235-79-7), a triazole antifungal agent . Its structural design balances lipophilicity (via fluorinated aryl groups) and metabolic activation (via the ester moiety), making it a critical scaffold in medicinal chemistry.
Properties
IUPAC Name |
methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-13-9(10(14)15-2)7-5-6(11)3-4-8(7)12/h3-5,9,13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFNDOUCPLCYIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=C(C=CC(=C1)F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate typically involves the esterification of 2-(2,5-difluorophenyl)-2-(methylamino)acetic acid. This can be achieved using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound might involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate hydrochloride is a synthetic organic compound with the molecular formula C10H11ClF2NO2 and a molecular weight of 251.66 g/mol. It possesses a difluorophenyl group, a methylamino group, and an acetate moiety, all of which contribute to its potential biological activity and chemical reactivity. The presence of two fluorine atoms on the phenyl ring can influence its electronic properties and interactions within biological systems.
Potential Applications
This compound hydrochloride has potential applications in various fields.
Pharmaceutical Development
- It may serve as a precursor for developing new therapeutic agents targeting neurological disorders or cancer.
Scientific Research
- Interaction studies are crucial for understanding how this compound hydrochloride engages with biological systems. Preliminary investigations could focus on identifying target proteins, assessing binding affinities, and examining downstream effects on cellular pathways. Such studies are essential for determining its viability as a therapeutic agent.
Chemical Reactivity
The chemical reactivity of this compound hydrochloride can be attributed to its functional groups. The methylamino group can participate in nucleophilic substitutions, while the acetate moiety may undergo hydrolysis under acidic or basic conditions. The fluorine atoms enhance the compound's electrophilic character, making it susceptible to reactions with nucleophiles. Specific reactions have not been extensively documented in the literature, indicating a need for further exploration in this area.
Synthesis typically involves multi-step synthetic routes requiring careful control of reaction conditions to ensure high yields and purity of the final product.
Mechanism of Action
The mechanism of action of Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate depends on its specific biological or chemical context. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The 2,5-difluorophenyl group in the target compound distinguishes it from analogs with alternative halogenation patterns or substituents. Key comparisons include:
Key Observations :
Ester Group Modifications
The methyl ester in the target compound contrasts with ethyl or bulky ester derivatives, influencing hydrolysis rates and bioavailability:
Key Observations :
- Methyl esters are hydrolyzed faster than ethyl esters, enabling quicker release of active metabolites (e.g., isavuconazole from its prodrug) .
- Ethyl esters (e.g., discontinued Ethyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate) may offer prolonged circulation but face challenges in formulation stability .
Role in Antifungal Prodrugs
This compound is a key component of isavuconazonium chloride (BAL8557), which hydrolyzes to release isavuconazole—a lanosterol 14α-demethylase inhibitor . Comparatively, analogs like metsulfuron methyl ester () lack the fluorinated aromatic system, instead relying on triazine moieties for herbicidal activity.
Biological Activity
Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings.
- Molecular Formula : C9H9F2NO2
- Molecular Weight : 201.17 g/mol
- Structural Features : The compound features a difluorophenyl group, a methylamino group, and an acetate moiety. The presence of fluorine atoms is significant as they enhance the compound's electrophilic character, which may influence its biological interactions .
The biological activity of this compound is primarily associated with its interaction with various biological systems. Preliminary studies suggest that it may act as a modulator in neurotransmission processes due to its structural similarity to other neuroactive compounds.
- Nucleophilic Substitution : The methylamino group can participate in nucleophilic substitutions, which might be crucial in its interaction with biological macromolecules.
- Electrophilic Character : The difluorinated phenyl ring enhances the compound's reactivity towards nucleophiles, potentially impacting enzyme activity and receptor binding.
In Vitro Studies
Research has highlighted the compound's potential in various in vitro assays:
- Cell Viability Assays : this compound showed promising results in inhibiting the proliferation of cancer cell lines. For instance, it was tested against MDA-MB-231 breast cancer cells, where it induced apoptosis and enhanced caspase-3 activity at concentrations as low as 1 μM .
| Compound | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| This compound | MDA-MB-231 | 1.0 - 10.0 | Apoptosis induction |
- Enzyme Inhibition : It has been suggested that the compound may inhibit specific enzymes involved in metabolic pathways, although detailed enzymatic studies are still needed to confirm these findings.
Case Study 1: Neuroactive Properties
In a study exploring the neuroactive properties of similar compounds, this compound was evaluated for its effects on glutamate receptors. The results indicated that compounds with similar structural motifs could modulate mGluR receptor activity, suggesting a possible pathway for further investigation of this compound's neuropharmacological effects .
Case Study 2: Cancer Cell Line Studies
Research conducted on various analogs of this compound revealed that modifications to the methylamino and difluorophenyl groups significantly affected their anticancer efficacy. Compounds exhibiting similar structural characteristics were found to possess IC50 values ranging from 25 nM to over 100 nM against different cancer cell lines .
Q & A
Q. What are the established synthetic routes for Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate, and how are intermediates stabilized?
A common method involves reductive amination using borane-pyridine complexes under inert conditions (e.g., nitrogen atmosphere) to reduce imine intermediates. For example, methyl ((2S)-2-[[(2,3-difluorophenyl)methylideneamino]-methylamino]-3,3-dimethylbutanoate was reduced with borane-pyridine at 0°C, followed by purification via C18 reverse-phase chromatography (acetonitrile/water) to isolate the product . Stabilization of intermediates often requires strict temperature control (<5°C) and phase separation using ethyl acetate to minimize hydrolysis or decomposition.
Q. What analytical techniques are routinely employed to confirm the structure and purity of this compound?
Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are standard. For instance, LCMS analysis (m/z 411.5 [M+H]⁺) and HPLC retention times (1.03 minutes under SQD-AA05 conditions) are used to verify molecular weight and purity . Reverse-phase chromatography is critical for separating polar byproducts, particularly when handling fluorinated aromatic intermediates.
Q. How are reaction yields optimized during the coupling of fluorinated aromatic precursors?
Yields are improved by using coupling agents like 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinic acid 2,4,6-trioxide (T3P®) in ethyl acetate, which enhances reactivity while minimizing side reactions. Pyridine is often added to scavenge acidic byproducts, as demonstrated in the synthesis of methyl (2S)-2-[[(2,3-difluorophenyl)methyl-[3-(2-methylpropoxy)-3-oxopropanoyl]amino]-methylamino]-3,3-dimethylbutanoate (79% yield) .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during the synthesis of methylaminoacetate derivatives?
Chiral resolution via reverse-phase chromatography is critical for isolating enantiomerically pure products. For example, cesium carbonate-mediated cyclization under nitrogen at 80°C was used to preserve stereochemistry in a related spirocyclic compound . Additionally, chiral auxiliaries or catalysts (e.g., borane complexes with chiral ligands) may be employed but require empirical optimization.
Q. What strategies address conflicting spectral data when comparing analogs with varying fluorination patterns?
Discrepancies in LCMS or NMR data between analogs (e.g., 2,5-difluoro vs. 3,5-difluoro substituents) can arise from electronic effects altering ionization efficiency or spin-spin coupling. Researchers should cross-validate using multiple techniques (e.g., ¹⁹F NMR for fluorine environments) and consult structural analogs like methyl 2-cyano-2-(3,5-difluoro-2-nitrophenyl)acetate, where fluorine positioning significantly impacts reactivity and spectral profiles .
Q. How do fluorinated substituents influence the compound’s stability under acidic or basic conditions?
The electron-withdrawing nature of fluorine groups increases susceptibility to nucleophilic attack at the methylaminoacetate ester linkage. Stability studies under varying pH (e.g., 1 N HCl or aqueous dipotassium hydrogen phosphate) show that ethyl acetate extraction effectively isolates the product from acidic aqueous layers, preventing hydrolysis . For basic conditions, cesium carbonate in DMF at 80°C has been used to promote cyclization without degradation .
Q. What methodologies are effective in resolving low yields during trifluoromethylation or perfluoroalkylation steps?
Reagents like methyl 2,2-difluoro-2-(fluorosulfonyl)acetate enable efficient trifluoromethylation of aryl halides. However, competing side reactions (e.g., defluorination) require precise stoichiometry and inert conditions. For aryl iodides, catalytic systems (e.g., CuI/ligand) improve selectivity, as demonstrated in trifluoromethylation studies .
Methodological Considerations
- Data Contradiction Analysis : When HPLC retention times or LCMS profiles deviate from expected values, consider impurities from incomplete phase separation or residual solvents. Repurification via gradient elution (e.g., acetonitrile/water) often resolves these issues .
- Experimental Design : For fluorinated analogs, computational modeling (e.g., DFT for fluorine’s electronic effects) can predict reactivity and guide synthetic routes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
